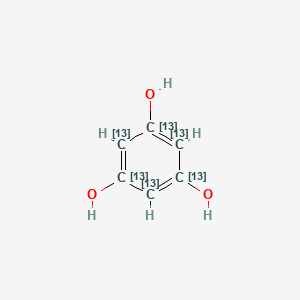

Phloroglucinol-13C6

Descripción general

Descripción

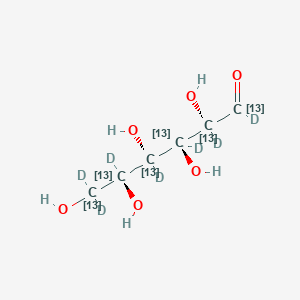

Phloroglucinol-13C6 is a stable isotope-labeled compound, specifically a derivative of phloroglucinol where all six carbon atoms are replaced with carbon-13 isotopes. The molecular formula for this compound is 13C6H6O3, and it has a molecular weight of 132.07 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its isotopic labeling.

Aplicaciones Científicas De Investigación

Phloroglucinol-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand biochemical pathways and enzyme activities.

Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.

Industry: Applied in the synthesis of pharmaceuticals and other chemical products to ensure purity and efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phloroglucinol-13C6 can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process involves the use of trinitrobenzene as a starting material, which undergoes reduction to form benzene-1,3,5-triamine. The triaminobenzene is then hydrolyzed to yield phloroglucinol .

Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure the incorporation of carbon-13 isotopes. The process typically includes the use of labeled precursors and controlled reaction conditions to achieve high purity and yield of the labeled compound .

Análisis De Reacciones Químicas

Types of Reactions: Phloroglucinol-13C6, like its non-labeled counterpart, undergoes various chemical reactions including:

Oxidation: Phloroglucinol can be oxidized to form phloroglucinol oxime.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl groups in phloroglucinol can be substituted with other functional groups to form derivatives such as trimethoxybenzene.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Methylating agents like dimethyl sulfate are used for substitution reactions.

Major Products:

Oxidation: Formation of phloroglucinol oxime.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of trimethoxybenzene and other substituted derivatives.

Mecanismo De Acción

Phloroglucinol-13C6 exerts its effects primarily through its isotopic labeling, which allows for precise tracking and analysis in various studies. The compound itself acts similarly to phloroglucinol, which is known for its spasmolytic and analgesic properties. It relaxes smooth muscles by activating potassium channels and nitric oxide signaling pathways, thereby reducing spastic pain in the digestive and biliary tracts .

Comparación Con Compuestos Similares

Phloroglucinol-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Phloroglucinol: The non-labeled version with the same chemical structure but without carbon-13 isotopes.

Hydroxyquinol: Another isomeric benzenetriol with hydroxyl groups at different positions.

Pyrogallol: An isomeric benzenetriol with hydroxyl groups at positions 1, 2, and 3.

This compound’s uniqueness lies in its application for isotopic tracing, which provides more precise and accurate data in scientific research compared to its non-labeled counterparts .

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)